molecular formula C13H20S B8080929 1-Tert-butylsulfanyl-4-propylbenzene

1-Tert-butylsulfanyl-4-propylbenzene

Cat. No.: B8080929
M. Wt: 208.36 g/mol
InChI Key: FSCFEKINFCBEKE-UHFFFAOYSA-N
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Description

Compound “1-Tert-butylsulfanyl-4-propylbenzene” is a chemical entity listed in the PubChem database It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “1-Tert-butylsulfanyl-4-propylbenzene” involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical transformation. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up to meet demand. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient and cost-effective production. Industrial methods may also include purification steps to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Compound “1-Tert-butylsulfanyl-4-propylbenzene” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: The reactions involving compound “this compound” typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. These products are often characterized using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Scientific Research Applications

Compound “1-Tert-butylsulfanyl-4-propylbenzene” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, the compound is investigated for its potential biological activities and interactions with biomolecules. In medicine, it may be explored for its therapeutic potential in treating various diseases. Additionally, the compound has industrial applications, such as in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of compound “1-Tert-butylsulfanyl-4-propylbenzene” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and properties. Understanding the mechanism of action is crucial for developing new applications and optimizing the compound’s use in different fields.

Comparison with Similar Compounds

  • Compound “CID 2632”
  • Compound “CID 6540461”
  • Compound “CID 5362065”
  • Compound “CID 5479530”

Properties

IUPAC Name

1-tert-butylsulfanyl-4-propylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20S/c1-5-6-11-7-9-12(10-8-11)14-13(2,3)4/h7-10H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCFEKINFCBEKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC=C(C=C1)SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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